(E)-2-Methylglutaconic acid

Analytical Chemistry Isomer Purity Quality Control

Accurate quantitation of (E)-2-Methylglutaconic acid in metabolic disorder diagnosis is compromised by isomer cross-reactivity with Z-isomers and saturated analogs. This ≥98% HPLC reference standard resolves this challenge through orthogonal identity verification: • Distinct Kovats retention index (RI 1411.99 as 2TMS) and melting point (141-147 °C) enable unambiguous chromatographic differentiation from (Z)-3-Methylglutaconic acid and 2-Methylglutaric acid. • Certified ≥98% HPLC purity ensures reliable calibration for LC-MS/MS and GC/MS assays targeting ACAT deficiency and glutaric acidemia type I. • In stock with standard global shipping; custom bulk packaging and custom synthesis available on request.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 53358-21-7
Cat. No. B1236534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Methylglutaconic acid
CAS53358-21-7
Synonyms(E)-2-methylglutaconic acid
1-methyl-1-propene-1,3-dicarboxylic acid
2-methylglutaconic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCC(=CCC(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+
InChIKeyJKGHDBJDBRBRNA-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2-Methylglutaconic Acid (CAS 53358-21-7): Verified Identity and Baseline Specifications for Research Procurement


(E)-2-Methylglutaconic acid is a branched-chain unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol [1]. It belongs to the class of methyl-branched fatty acids and features an E-configuration double bond between C2 and C3, distinguishing it from its Z-isomers and saturated analogs [1]. The compound is endogenously produced as an intermediate in isoleucine metabolism and has been detected in human urine [2]. Commercial availability includes analytical-grade material with a minimum HPLC purity of 98.0% .

Why Generic Substitution of (E)-2-Methylglutaconic Acid (CAS 53358-21-7) Fails: Key Differentiation Metrics


Substituting (E)-2-Methylglutaconic acid with closely related analogs such as (Z)-3-Methylglutaconic acid, 2-Methylglutaric acid, or unsubstituted glutaconic acid is not scientifically valid due to quantifiable differences in stereochemistry, physicochemical properties, and biochemical specificity. The E-configuration imparts a distinct melting point and chromatographic retention time that are critical for analytical verification and purification workflows . The methyl substitution at the 2-position alters the compound's pKa and lipophilicity relative to the parent glutaconic acid, affecting its ionization state and solubility in biological matrices [1]. Furthermore, (E)-2-Methylglutaconic acid is a specific biomarker for 2-methylacetoacetyl-CoA thiolase (ACAT) deficiency and glutaric acidemia type I, whereas 3-Methylglutaconic acid is associated with a distinct set of metabolic disorders [2]. These verifiable differences mandate the use of the exact specified compound in research and clinical diagnostic applications.

(E)-2-Methylglutaconic Acid (CAS 53358-21-7): Quantified Differentiation Evidence for Research Selection


Geometric Isomer Purity and Melting Point Differentiation for Analytical Verification

(E)-2-Methylglutaconic acid exhibits a distinct melting point range of 141–147 °C, which is 4–10 °C lower than that of its positional isomer (Z)-3-Methylglutaconic acid (147–151 °C) and approximately 2–10 °C higher than the parent glutaconic acid (137–139 °C) . The compound is commercially supplied with a minimum HPLC purity of ≥98.0%, compared to ≥97.0% for (Z)-3-Methylglutaconic acid, enabling higher confidence in quantitative studies .

Analytical Chemistry Isomer Purity Quality Control

Gas Chromatographic Retention Index Differentiation for Analytical Method Development

As its bis-trimethylsilyl (2TMS) derivative, (E)-2-Methylglutaconic acid exhibits a Kovats retention index of 1411.99 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column, whereas the corresponding 2TMS derivative of 3-Methylglutaconic acid has a retention index of 1421.75 under identical conditions [1]. This 9.76-unit difference enables unambiguous chromatographic resolution of the two isomers.

Gas Chromatography-Mass Spectrometry Metabolomics Retention Index

Ionization State and Hydrophilicity Differentiation for Sample Preparation

(E)-2-Methylglutaconic acid has a predicted strongest acidic pKa of 3.84, which is 0.66 units lower than that of the saturated analog 2-Methylglutaric acid (pKa 4.5) [1]. Its water solubility is predicted to be 8.75 g/L, with a logP of 0.3 [1].

Physicochemical Property pKa Solubility

Disease Biomarker Specificity for Clinical Diagnostic Assay Development

(E)-2-Methylglutaconic acid is a validated urine biomarker for 2-methylacetoacetyl-CoA thiolase (ACAT) deficiency (OMIM 607809) and has been recently shown to serve as a biomarker for glutaric acidemia type I, even in patients with low excretor status [1]. In contrast, 3-Methylglutaconic acid is the primary accumulating metabolite in 3-Methylglutaconic aciduria, a distinct group of mitochondrial disorders [2].

Clinical Metabolomics Inborn Errors of Metabolism Biomarker

Optimal Research and Industrial Application Scenarios for (E)-2-Methylglutaconic Acid (CAS 53358-21-7)


Targeted Clinical Metabolomics for Inborn Errors of Metabolism

Use (E)-2-Methylglutaconic acid as a quantitative calibrator and internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) assays for the diagnosis and monitoring of ACAT deficiency and glutaric acidemia type I. Its ≥98.0% HPLC purity ensures accurate quantitation, while the distinct chromatographic retention index (RI 1411.99 as 2TMS) enables confident differentiation from isobaric isomers [1].

Analytical Method Development and Validation for Isomeric Discrimination

Employ (E)-2-Methylglutaconic acid as a reference standard to develop and validate GC-MS, UPLC, or NMR methods for the separation and quantification of branched-chain unsaturated dicarboxylic acids. The compound's characteristic melting point (141–147 °C) and Kovats retention index provide orthogonal verification parameters for method ruggedness testing and system suitability checks [1].

Physicochemical Profiling in Drug Discovery and Formulation Studies

Utilize (E)-2-Methylglutaconic acid as a model compound for studying the impact of methylation and unsaturation on dicarboxylic acid physicochemical properties. The compound's pKa (3.84), logP (0.3), and water solubility (8.75 g/L) are quantifiably distinct from its saturated analog 2-Methylglutaric acid (pKa 4.5), providing a basis for computational model validation and formulation pre-screening [1].

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